4-Bromo-2,2-diphenylbutyronitrile

Organic Synthesis Nucleophilic Substitution Reactivity

4‑Bromo‑2,2‑diphenylbutyronitrile (CAS 39186‑58‑8) uniquely combines a reactive bromoethyl leaving group with a sterically demanding diphenyl‑nitrile core, enabling regiospecific N‑alkylation that non‑halogenated or less bulky analogs cannot match. Confirmed by published data: a 2‑step route to [¹¹C]loperamide precursors achieves 21–57% overall yield (>2.6‑fold improvement over the 8–16% multi‑step alternative), and a validated 3‑step industrial process yields imidafenacin at 40.2%. Choose this compound to reduce cost per batch, accelerate radiochemistry timelines, and build diverse neurological antagonist libraries with reliable scalability.

Molecular Formula C16H14BrN
Molecular Weight 300.19 g/mol
CAS No. 39186-58-8
Cat. No. B143478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,2-diphenylbutyronitrile
CAS39186-58-8
Synonyms1-Bromo-3,3-diphenyl-3-cyanopropane;  2,2-Diphenyl-4-bromobutyronitrile;  3-Cyano-3,3-diphenylpropyl Bromide;  NSC 80688; 
Molecular FormulaC16H14BrN
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCBr)(C#N)C2=CC=CC=C2
InChIInChI=1S/C16H14BrN/c17-12-11-16(13-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-12H2
InChIKeyIGYSFJHVFHNOEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,2-diphenylbutyronitrile (CAS 39186-58-8): A Key Intermediates for Neurological Antagonists and Radioligands


4-Bromo-2,2-diphenylbutyronitrile (CAS 39186-58-8) is a halogenated nitrile compound with the molecular formula C16H14BrN and a molecular mass of 300.19 g/mol [1]. It is primarily utilized as a versatile building block in organic synthesis, most notably as a key intermediate in the preparation of neurological antagonists and P-glycoprotein radioligands . This compound is characterized by a reactive bromoethyl group attached to a gem-diphenyl-substituted carbon, which also bears a nitrile moiety, providing distinct sites for further chemical elaboration .

Why 4-Bromo-2,2-diphenylbutyronitrile Cannot Be Replaced by Simple Nitrile or Bromoalkane Analogs


In-class compounds such as 2,2-diphenylbutyronitrile or simple bromoalkanes lack the critical combination of a reactive leaving group and a sterically hindered, lipophilic diphenyl core that defines the synthetic utility of 4-Bromo-2,2-diphenylbutyronitrile . This specific structure is essential for introducing a masked diphenylpropylamine moiety into complex molecules [1]. Substitution with a less bulky or non-halogenated analog fails to achieve the same regiospecific alkylation, resulting in significantly lower yields and unwanted side products, as evidenced by its targeted use in high-yield synthetic routes for pharmaceuticals [2].

Head-to-Head and Cross-Study Quantitative Differentiation of 4-Bromo-2,2-diphenylbutyronitrile


Direct Comparison: Presence of Reactive Bromoethyl Handle Enables Nucleophilic Substitution

The presence of the bromine atom on the terminal carbon provides a quantitative advantage in reactivity compared to the non-halogenated analog, 2,2-diphenylbutyronitrile . While 2,2-diphenylbutyronitrile lacks a suitable leaving group for efficient alkylation under mild conditions, the bromoethyl group in 4-Bromo-2,2-diphenylbutyronitrile serves as a primary site for SN2 reactions . This difference is foundational; without it, the construction of key intermediates for drugs like imidafenacin or loperamide would not be possible via this established route, which proceeds with total yields of up to 40-57% [1].

Organic Synthesis Nucleophilic Substitution Reactivity

Synthetic Route Validation: High-Yield Intermediate in Radioligand Production

In the synthesis of the P-glycoprotein radioligand [11C]loperamide, the use of 4-Bromo-2,2-diphenylbutyronitrile as a key building block enabled a 2-step synthesis of the amide precursor with an overall yield of 21–57% [1]. This is a significant improvement over an alternative 4- to 5-step route starting from α,α-diphenyl-γ-butyrolactone, which achieved only 8% and 16% overall yields for [11C]N-desmethyl-loperamide and [11C]loperamide, respectively [1].

Radiochemistry PET Imaging Process Chemistry

Validated Process: Total Yield in Imidafenacin API Synthesis

A reported synthetic route for the anticholinergic drug imidafenacin utilizes 4-Bromo-2,2-diphenylbutyronitrile as the starting material, achieving a total process yield of 40.2% over three steps [1]. This serves as a benchmark for evaluating alternative routes. The use of this specific bromonitrile is critical for the first step, where it is reacted with 2-methylimidazole to form the core skeleton [2].

API Synthesis Process Optimization Overactive Bladder

Analytical Specification: Melting Point as a Key Identity and Purity Indicator

The melting point is a critical parameter for confirming identity and assessing purity. Authoritative databases and vendor specifications report a melting point range of 66-69 °C for this compound [1]. A significant deviation from this narrow range is a reliable indicator of the presence of structurally similar impurities, such as the starting material diphenylacetonitrile (mp 71-73 °C) or other reaction byproducts.

Quality Control Analytical Chemistry Specifications

Quantitatively Justified Research and Industrial Applications for 4-Bromo-2,2-diphenylbutyronitrile


Synthesis of High-Value Radioligands for PET Imaging

This compound is the preferred starting material for synthesizing amide precursors to P-glycoprotein radioligands like [11C]loperamide. The evidence shows a 2-step route using 4-Bromo-2,2-diphenylbutyronitrile achieves a 21–57% overall yield, which is a >2.6-fold improvement over the alternative multi-step route with only 8–16% yield [1]. For radiochemistry labs, this higher yield directly reduces precursor cost and synthesis time, which is critical when working with short-lived isotopes.

Process-Scale Synthesis of Imidafenacin Active Pharmaceutical Ingredient (API)

For pharmaceutical manufacturing, this compound is a commercially validated intermediate for the production of imidafenacin, a drug for overactive bladder. A published process study confirms a total yield of 40.2% over three steps starting from 4-Bromo-2,2-diphenylbutyronitrile [2]. This data allows process chemists to benchmark this route against other potential synthetic strategies and confirms its scalability and efficiency for industrial production.

General Synthesis of 3,3-Diphenylpropylamine Pharmacophores

The compound is the reagent of choice for installing a 3,3-diphenylpropylamine moiety via nucleophilic substitution . This core structure is found in numerous neurological antagonists . Unlike non-halogenated analogs, the bromoethyl group provides a reactive handle for alkylating a wide range of nitrogen nucleophiles, enabling the efficient construction of diverse compound libraries for medicinal chemistry programs targeting neurological disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2,2-diphenylbutyronitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.